E3 Ligase Ligand-linker Conjugate 67
Description
Evolution of Targeted Protein Degradation (TPD) Modalities
The concept of targeted protein degradation has its roots in the fundamental discoveries surrounding the ubiquitin-proteasome system (UPS), the primary pathway for selective protein degradation in eukaryotic cells. frontiersin.org Initially, research focused on understanding the enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and E3 ubiquitin ligases, which are responsible for tagging substrate proteins with ubiquitin for subsequent degradation by the proteasome. frontiersin.orgnih.gov
The first generation of molecules designed to harness the UPS for targeted degradation were peptidic in nature. nih.gov For instance, early PROTACs utilized peptide sequences that could be recognized by specific E3 ligases. nih.gov While demonstrating proof-of-concept, these peptide-based degraders suffered from poor cell permeability and stability, limiting their therapeutic potential. nih.gov
A significant breakthrough came with the development of small-molecule E3 ligase ligands. nih.gov The discovery that compounds like thalidomide (B1683933) and its analogs bind to the Cereblon (CRBN) E3 ligase, and that small molecules could be designed to bind to the von Hippel-Lindau (VHL) E3 ligase, revolutionized the field. nih.govfrontiersin.orgresearchgate.net These discoveries paved the way for the creation of orally bioavailable, small-molecule PROTACs with improved drug-like properties. researchgate.net
Alongside PROTACs, other TPD modalities have emerged. Molecular glues, for example, are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the degradation of the "neo-substrate". acs.org Unlike PROTACs, which have a modular design, molecular glues are typically discovered through serendipitous observation or phenotypic screening. nih.gov More recent innovations include lysosome-targeting chimeras (LYTACs) and autophagy-targeting chimeras (AUTACs), which co-opt other cellular degradation pathways to eliminate extracellular and aggregated proteins, further expanding the reach of TPD. youtube.com
Fundamental Principles of E3 Ligase Ligand-linker Conjugate (PROTAC) Technology
PROTAC technology operates on the principle of induced proximity, bringing a target protein and an E3 ligase into close quarters to trigger the target's ubiquitination and subsequent degradation. nih.govaxispharm.com This process is catalytic, as the PROTAC molecule is released after the target protein is ubiquitinated and can then engage another target protein and E3 ligase. nih.gov
The E3 ligase ligand-linker conjugate is a critical determinant of a PROTAC's success and has three key components:
The E3 Ligase Ligand: This "anchor" moiety binds specifically to an E3 ubiquitin ligase. broadpharm.com The choice of E3 ligase is important, as their expression levels can vary between different tissues and cell types. researchgate.net To date, the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to the availability of well-characterized, high-affinity small-molecule ligands. nih.govfrontiersin.orgnih.gov Ligands for other E3 ligases, such as MDM2 and cIAP1, have also been developed. frontiersin.org
The Linker: The linker is more than just a passive spacer; it plays a crucial role in the physicochemical properties and biological activity of the PROTAC. precisepeg.comnih.gov The length, composition, rigidity, and attachment points of the linker can significantly influence the formation and stability of the ternary complex (the E3 ligase-PROTAC-target protein complex), as well as the PROTAC's solubility, cell permeability, and metabolic stability. nih.govprecisepeg.com Common linker types include flexible polyethylene (B3416737) glycol (PEG) chains, which can enhance solubility, and more rigid alkyl or heterocyclic structures. nih.govprecisepeg.comjenkemusa.com
The Point of Attachment: The linker is connected to the E3 ligase ligand at a position that does not disrupt its binding to the E3 ligase. This attachment point, or "exit vector," must be carefully chosen to allow for the proper orientation of the target protein ligand to facilitate the formation of a productive ternary complex. researchgate.netnih.gov
The interplay between these three components is complex and often requires empirical optimization to achieve the desired degradation efficiency and selectivity for a given target protein. nih.gov
Rationale for Dedicated Research on E3 Ligase Ligand-linker Conjugate 67
While specific research findings on "this compound" are not publicly available, the rationale for the synthesis and study of such a specific chemical entity lies in the broader goal of expanding the PROTAC toolbox and optimizing degrader performance. The development of large libraries of E3 ligase ligand-linker conjugates, each with subtle variations, is a key strategy in the field of targeted protein degradation.
The designation "67" likely represents a unique iteration within a series of related molecules, where researchers systematically modify the structure to probe its impact on PROTAC function. The motivation for such dedicated research on a specific conjugate can be understood through the following key principles of PROTAC design:
Optimizing Ternary Complex Formation: The geometry of the ternary complex is a critical determinant of degradation efficiency. The length and rigidity of the linker in a conjugate like "67" would directly influence the distance and orientation between the E3 ligase and the target protein. A seemingly minor change in the linker could be the difference between a highly stable and productive ternary complex and an inactive one.
Modulating Selectivity: By altering the linker structure, it is possible to influence the selectivity of a PROTAC. For instance, a specific linker in "Conjugate 67" might favor the degradation of one protein over a closely related family member, even when the target-binding ligand is promiscuous. nih.gov This can be due to the unique protein-protein interactions that are formed in the ternary complex, which are dictated by the linker's properties.
Improving Physicochemical Properties: The linker composition has a profound effect on a PROTAC's drug-like properties. Research into a specific conjugate like "67" could be aimed at improving its solubility, cell permeability, and metabolic stability. For example, incorporating hydrophilic moieties like PEG or rigidifying the linker with cyclic structures can significantly alter these properties. axispharm.comnih.gov
Exploring Novel E3 Ligases: While VHL and CRBN are the most commonly used E3 ligases, there are over 600 E3 ligases in the human genome. nih.gov The development of novel E3 ligase ligands is an active area of research. A conjugate like "67" could potentially incorporate a ligand for a less-explored E3 ligase, which may offer advantages such as tissue-specific expression or a different substrate scope.
In essence, the dedicated research on a specific molecule like "this compound" is emblematic of the rational and iterative process of drug discovery in the TPD field. Each new conjugate provides valuable data that contributes to a deeper understanding of the complex structure-activity relationships that govern PROTAC efficacy, ultimately paving the way for the development of more potent and selective protein degraders for therapeutic use.
Data Tables of E3 Ligase Ligands and Linkers
Below are interactive tables summarizing common E3 ligase ligands and linker types used in the synthesis of PROTACs.
Table 1: Commonly Used E3 Ligase Ligands
| E3 Ligase | Ligand Name | Chemical Structure | Key Features |
|---|---|---|---|
| VHL | VH032 | [Image of VH032 structure] | A well-characterized, high-affinity ligand for the von Hippel-Lindau E3 ligase. nih.gov |
| CRBN | Pomalidomide (B1683931) | [Image of Pomalidomide structure] | An immunomodulatory drug (IMiD) that binds to the Cereblon E3 ligase. researchgate.net |
| cIAP1 | Bestatin-methyl ester (ME-BS) | [Image of Bestatin-methyl ester structure] | Binds to the BIR3 domain of cIAP1, inducing its auto-ubiquitination. nih.gov |
| MDM2 | Nutlin-3 | [Image of Nutlin-3 structure] | An inhibitor of the p53-MDM2 interaction that can be repurposed to recruit the MDM2 E3 ligase. nih.govscienceopen.com |
Table 2: Common PROTAC Linker Types
| Linker Type | Example Structure | Properties |
|---|---|---|
| PEG Linker | [Image of a PEG linker] | Hydrophilic, flexible, can improve solubility and cell permeability. Length is easily tunable. jenkemusa.combiochempeg.com |
| Alkyl Linker | [Image of an alkyl linker] | Hydrophobic, flexible, synthetically accessible. Can be functionalized with other groups. nih.govprecisepeg.com |
| Alkyl/Ether Linker | [Image of an alkyl/ether linker] | A hybrid linker that balances hydrophobicity and hydrophilicity. |
| Clickable Linker (e.g., with Alkyne) | [Image of a linker with an alkyne group] | Allows for efficient and modular synthesis of PROTAC libraries using click chemistry. medchemexpress.com |
Properties
Molecular Formula |
C35H52N4O9 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
tert-butyl 4-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]phenoxy]ethoxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C35H52N4O9/c1-23(2)31(30-19-24(3)37-48-30)33(42)39-22-26(40)20-28(39)32(41)36-21-25-9-7-8-10-29(25)46-18-16-44-15-17-45-27-11-13-38(14-12-27)34(43)47-35(4,5)6/h7-10,19,23,26-28,31,40H,11-18,20-22H2,1-6H3,(H,36,41)/t26-,28+,31?/m1/s1 |
InChI Key |
MNOPPCMODHWNHE-NAHHUDALSA-N |
Isomeric SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=CC=C3OCCOCCOC4CCN(CC4)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=CC=CC=C3OCCOCCOC4CCN(CC4)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Rational Design and Synthetic Methodologies for E3 Ligase Ligand Linker Conjugate 67
Strategic Selection and Optimization of Ligand Moieties for Conjugate 67
The design of a potent and selective PROTAC, such as one incorporating Conjugate 67, begins with the careful selection and optimization of its constituent ligands: one for the target protein and one for the E3 ligase.
The target-binding moiety of a PROTAC is responsible for its specificity. For the PROTAC to be constructed from Conjugate 67, the target is the p38α protein kinase. The design of the p38α-binding ligand was based on a known ATP-competitive inhibitor, which provides a well-defined starting point for achieving high binding affinity. mdpi.comnih.gov The choice of a ligand with a known binding mode allows for the strategic identification of a solvent-exposed region on the ligand that can be modified for linker attachment without significantly compromising its affinity for the target protein. rsc.org This "exit vector" is a crucial consideration in the design process. nih.gov
A variety of E3 ligases can be recruited for targeted protein degradation, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being among the most widely used. nih.govnih.gov For Conjugate 67, a VHL ligand was selected. mdpi.com The choice of VHL was driven by several factors, including the availability of high-affinity, well-characterized small molecule ligands and the potential for improved physicochemical properties, such as aqueous solubility, compared to some CRBN-based PROTACs. mdpi.comnih.gov The VHL ligand used in Conjugate 67 is a derivative of a known VHL inhibitor, which has been optimized for potent binding to the VHL E3 ligase complex. mdpi.comnih.gov
The engineering of the VHL ligand for its role in a PROTAC involves identifying a suitable attachment point for the linker that does not disrupt the key interactions required for binding to VHL. Structural biology, such as X-ray crystallography of VHL in complex with its ligands, has been instrumental in guiding the selection of these attachment points. rsc.org
Linker Chemistry and Engineering in Conjugate 67 Synthesis
The design of the linker for the PROTAC that will incorporate Conjugate 67 involved a systematic exploration of linker length. mdpi.com A series of PROTACs with varying linker lengths were synthesized to identify the optimal distance between the p38α ligand and the VHL ligand for efficient ternary complex formation and subsequent degradation. mdpi.com The linker in Conjugate 67 is a flexible polyethylene (B3416737) glycol (PEG)-based chain. mdpi.com PEG linkers are commonly used in PROTAC design due to their ability to enhance solubility and provide the necessary flexibility for the two ligands to adopt a productive orientation for ternary complex formation. explorationpub.com
The following table summarizes the characteristics of the linker used in the final PROTAC derived from a series of which Conjugate 67 is a part:
| Linker Characteristic | Description | Rationale |
| Composition | Polyethylene glycol (PEG) | Enhances aqueous solubility and provides flexibility. mdpi.comexplorationpub.com |
| Length | Systematically varied | To determine the optimal distance for ternary complex formation. mdpi.com |
| Attachment Chemistry | Amide bond formation | A common and robust method for connecting the linker to the ligand moieties. mdpi.com |
The synthesis of Conjugate 67 and the resulting PROTAC involves a multi-step process. A convergent synthetic strategy is often employed, where the target protein ligand, the E3 ligase ligand, and the linker are synthesized separately and then coupled together in the final steps. nih.gov For the series of compounds that includes Conjugate 67, the synthesis involved the preparation of the VHL ligand and the p38α inhibitor, each with a reactive handle for linker attachment. mdpi.commdpi.com The linker itself was synthesized with complementary functional groups to allow for its conjugation to the two ligands, typically through amide bond formation. mdpi.com
A representative synthetic scheme for a PROTAC in the same class as that derived from Conjugate 67 is outlined below:
Table 1: Representative Synthetic Steps for a VHL-based p38α PROTAC
| Step | Description | Reagents and Conditions |
|---|---|---|
| 1 | Synthesis of the VHL ligand with a linker attachment point. | Standard peptide coupling and protection group chemistry. mdpi.com |
| 2 | Synthesis of the p38α inhibitor with a linker attachment point. | Multi-step organic synthesis to build the heterocyclic core and introduce a functional group for linking. mdpi.com |
| 3 | Synthesis of the bifunctional linker. | Standard methods for preparing PEG-based linkers with terminal reactive groups. mdpi.com |
| 4 | Coupling of the linker to the VHL ligand. | Amide bond formation (e.g., using HATU, DIPEA). mdpi.com |
| 5 | Coupling of the VHL-linker conjugate to the p38α inhibitor. | Amide bond formation followed by deprotection. mdpi.commdpi.com |
Structural Elucidation and Purity Assessment of E3 Ligase Ligand-linker Conjugate 67
The definitive characterization of Conjugate 67 and the final PROTAC relies on a combination of spectroscopic and analytical techniques to confirm its chemical structure and assess its purity.
High-resolution mass spectrometry (HRMS) is used to verify the molecular weight of the synthesized compound, ensuring that the correct product has been formed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is employed to elucidate the detailed chemical structure, confirming the connectivity of the atoms and the successful coupling of the different components. mdpi.com
The purity of the final compound is typically assessed by high-performance liquid chromatography (HPLC). A high degree of purity is essential for accurate biological evaluation. mdpi.com
Table 2: Analytical Methods for Characterization of Conjugate 67 and Related PROTACs
| Analytical Method | Purpose |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and molecular weight of the synthesized compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical structure and confirms the covalent linkages between the ligands and the linker. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the final product. mdpi.com |
Elucidation of the Molecular Mechanism of Action of E3 Ligase Ligand Linker Conjugate 67
Ternary Complex Formation and Stabilization Dynamics of Conjugate 67
The foundational step in the mechanism of action for any PROTAC, including one built from Conjugate 67, is the formation of a ternary E3-PROTAC-target complex. nih.govelifesciences.org This complex brings the target protein into close proximity with the E3 ubiquitin ligase, an enzyme that the target would not normally interact with. nih.govresearchgate.net The linker component of the conjugate is not merely a passive spacer; its length, rigidity, and attachment points are critical factors that influence the efficiency and stability of the ternary complex. researchgate.netelifesciences.org
The formation of the ternary complex is a dynamic process governed by the binding affinities of the PROTAC for both the E3 ligase and the target protein, as well as the interactions between the two proteins themselves once brought together. elifesciences.orgresearchgate.net At high concentrations, PROTACs can exhibit a "hook effect," where the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates and inhibits the formation of the productive ternary complex, leading to reduced degradation efficiency. researchgate.netresearchgate.netrsc.org
The stability and kinetics of the ternary complex are paramount to a PROTAC's effectiveness and are often more critical than the simple binary binding affinities. elifesciences.orgnih.gov These characteristics are evaluated using biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). nih.govspringernature.combiorxiv.org A key parameter is cooperativity (α), which describes how the binding of the first protein to the PROTAC influences the binding of the second. researchgate.net Positive cooperativity (α > 1) indicates that the two proteins form stabilizing interactions with each other within the complex, leading to a more stable and long-lived ternary complex than would be predicted from the binary affinities alone. researchgate.netnih.gov
Conversely, negative cooperativity (α < 1) occurs when the proteins clash or repel each other, destabilizing the complex. researchgate.net The dissociation rate, or off-rate, of the ternary complex is also a crucial kinetic parameter. nih.govbiorxiv.org A slower off-rate (longer half-life) provides a wider time window for the E3 ligase to effectively ubiquitinate the target protein, which often correlates with a greater initial rate of degradation. biorxiv.orgresearchgate.net For instance, studies on the well-characterized PROTAC MZ1, which recruits the von Hippel-Lindau (VHL) E3 ligase, show that it forms more stable and long-lived ternary complexes with the bromodomains BRD2 and BRD4 than with BRD3, leading to faster degradation of the former two. biorxiv.orgresearchgate.net This difference in stability is attributed to a single amino acid variation between the bromodomains. biorxiv.orgbiorxiv.org
| Target Protein | Cooperativity (α) | Ternary Complex Dissociation Half-life (t½) | Degradation Rate Correlation |
|---|---|---|---|
| Brd2BD2 | Positive | Long-lived | Greater initial degradation rate biorxiv.orgresearchgate.net |
| Brd3BD2 | Negative/Low | Short-lived | Slower degradation rate biorxiv.orgresearchgate.net |
| Brd4BD2 | Positive | Long-lived | Greater initial degradation rate biorxiv.orgresearchgate.net |
| Brd4BD1 | Low/None (α ≈ 1) | < 1 second nih.govbiorxiv.org | Less efficient degradation |
High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in visualizing the architecture of PROTAC-induced ternary complexes. rsc.orgnanoimagingservices.comnanoimagingservices.com These studies provide a molecular blueprint that explains how a PROTAC orients the target protein relative to the E3 ligase. nih.govchemrxiv.org The crystal structure of the VCB:MZ1:Brd4BD2 ternary complex was a landmark achievement, revealing the specific protein-protein interactions that contribute to its high cooperativity and stability. rsc.org
Cryo-EM has further enabled the structural determination of the entire, fully assembled Cullin-RING ligase (CRL) complex as it engages with the target protein. nih.gov These structures show how the PROTAC positions the target in a way that presents specific surface lysine (B10760008) residues to the catalytic machinery of the E3 ligase complex, defining a so-called "ubiquitination zone". nih.gov This structural understanding is critical for the rational design of new PROTACs, as it allows for the optimization of linker chemistry to achieve a productive orientation for ubiquitination. chemrxiv.org
Ubiquitination Cascade Engagement and Efficiency Mediated by Conjugate 67
The ultimate goal of forming the ternary complex is to hijack the ubiquitination cascade. nih.govpnas.org This cascade involves a series of enzymes: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. pnas.orgmdpi.comnih.gov The E1 enzyme activates the small protein ubiquitin in an ATP-dependent process. youtube.com The activated ubiquitin is then transferred to an E2 enzyme. youtube.com The E3 ligase, recruited by the PROTAC, acts as the substrate recognition component of the system; it binds to both the E2-ubiquitin complex and the target protein, catalyzing the transfer of ubiquitin from the E2 to the target. researchgate.netresearchgate.netpnas.org
Within the ternary complex, the E3 ligase mediates the covalent attachment of ubiquitin molecules, typically to lysine residues on the surface of the target protein. researchgate.netresearchgate.net The efficiency of this process is not guaranteed simply by the formation of a stable complex; the geometry of the complex is crucial. elifesciences.orgelifesciences.org The linker must position the target protein so that one or more of its surface lysines are accessible and correctly oriented toward the E2-ubiquitin conjugate bound to the E3 ligase. elifesciences.orgnih.gov
The process is often repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as the recognition signal for its degradation. nih.govresearchgate.net The level and rate of target ubiquitination, rather than just ternary complex formation, are direct determinants of the degradation rate. acs.org Studies combining cryo-EM with mass spectrometry have identified specific lysine residues on target proteins, like Lys456 on Brd4BD2, that are preferentially ubiquitinated due to their optimal positioning by the PROTAC MZ1. nih.gov
This demonstrates that ternary complex formation is necessary but not sufficient for degradation; a productive geometric arrangement is required for ubiquitination. nih.govresearchgate.net The human proteome contains over 600 different E3 ligases, many with tissue-specific expression patterns. rsc.org This diversity offers a vast landscape for developing future PROTACs with enhanced tissue and substrate selectivity by recruiting different E3 ligases, such as VHL, Cereblon (CRBN), MDM2, or cIAP1. nih.gov
Proteasomal Degradation Pathway Activation by Conjugate 67
The final step in the PROTAC mechanism is the degradation of the ubiquitinated target protein. researchgate.netpnas.org A polyubiquitin chain, once attached to the target protein, acts as a flag that is recognized by the 26S proteasome, the cell's primary protein degradation machinery. youtube.compnas.orgmdpi.com The 19S regulatory particle of the proteasome binds to the polyubiquitinated protein, removes the ubiquitin tags for recycling, unfolds the protein, and feeds it into the 20S catalytic core. mdpi.com Inside the proteasome's central chamber, the target protein is broken down into small peptides. mdpi.com The PROTAC molecule itself is not degraded in this process and is released after the ubiquitination event, free to recruit another target protein molecule and initiate a new cycle of degradation. nih.govresearchgate.netmdpi.com This catalytic mode of action allows PROTACs to be effective at very low, substoichiometric concentrations. springernature.com
Comprehensive Analysis of Target Protein Engagement and Specificity by E3 Ligase Ligand Linker Conjugate 67
Quantitative Assessment of Target Protein Degradation Efficacy of Conjugate 67
The primary function of an E3 ligase ligand-linker conjugate, as part of a Proteolysis-Targeting Chimera (PROTAC), is to induce the degradation of a specific target protein. nih.gov A quantitative assessment of this activity is fundamental to its characterization. This involves evaluating how efficiently and potently the conjugate removes the target protein from the cellular environment.
Dose-Response and Time-Course Degradation Profiles
To understand the degradation capabilities of Conjugate 67, researchers would typically perform dose-response and time-course experiments. In these assays, cultured cells are treated with varying concentrations of the conjugate for different durations. The level of the target protein is then measured, often using techniques like Western blotting or quantitative mass spectrometry. lifesensors.com
A dose-response profile reveals the relationship between the concentration of Conjugate 67 and the amount of target protein degradation at a fixed time point. Typically, as the concentration increases, the degradation of the target protein becomes more pronounced until it reaches a plateau. youtube.com However, a common phenomenon with PROTACs known as the "hook effect" may be observed, where degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes instead of the necessary ternary (Target-PROTAC-E3 Ligase) complex. bio-techne.comnih.gov
A time-course profile assesses how quickly degradation occurs at a fixed concentration of Conjugate 67. This helps determine the onset of action and the time required to achieve maximum degradation. youtube.com These kinetic parameters are crucial for understanding the molecule's pharmacological activity. promega.com
Illustrative Data Table 1: Dose-Response of Target Protein to Conjugate 67
| Conjugate 67 Conc. (nM) | % Target Protein Remaining (at 24h) |
| 0 (Control) | 100% |
| 1 | 85% |
| 10 | 52% |
| 50 | 15% |
| 100 | 8% |
| 500 | 10% |
| 1000 | 25% |
Illustrative Data Table 2: Time-Course of Target Protein Degradation by 100 nM Conjugate 67
| Time (hours) | % Target Protein Remaining |
| 0 | 100% |
| 2 | 75% |
| 4 | 48% |
| 8 | 20% |
| 16 | 9% |
| 24 | 8% |
| 48 | 12% (potential protein resynthesis) |
Determination of Degradation Efficiency and Potency (e.g., DC50, Dmax)
From the dose-response data, two key metrics are derived to quantify the efficacy of Conjugate 67:
DC50 (Degradation Concentration 50%): This is the concentration of the conjugate required to degrade 50% of the target protein at a specific time point. bio-techne.com It is a measure of the compound's potency; a lower DC50 value indicates higher potency. For example, a PROTAC with a DC50 in the low nanomolar range is considered highly potent. nih.gov
Dmax (Maximum Degradation): This value represents the maximum percentage of the target protein that can be degraded by the conjugate, regardless of the concentration. lifesensors.combio-techne.com It reflects the maximal efficacy of the compound. A Dmax value greater than 90% is typically considered excellent for a degrader molecule.
These parameters are critical for comparing the effectiveness of different conjugates and for selecting lead candidates for further development. oup.com
Illustrative Data Table 3: Degradation Parameters for Conjugate 67
| Parameter | Value | Description |
| DC50 | 12 nM | Concentration for 50% target degradation at 24h. |
| Dmax | >92% | Maximum achievable target degradation. |
Profiling of Cellular Specificity and Selectivity of Conjugate 67
A crucial aspect of developing a therapeutic agent is ensuring it acts specifically on its intended target with minimal effects on other proteins. For Conjugate 67, this involves a comprehensive assessment of its selectivity.
Proteomic Approaches for Identifying Off-Target Degradation
To assess the global impact of Conjugate 67 on the cellular proteome, unbiased and quantitative proteomic techniques, primarily mass spectrometry, are employed. sapient.biobiognosys.com In these experiments, cells are treated with the conjugate, and the levels of thousands of proteins are measured simultaneously. nih.gov
This approach allows for the identification of "off-target" proteins—those that are unintentionally degraded by the conjugate. By comparing the proteome of treated cells to that of control cells, any protein showing significant down-regulation, other than the intended target, can be flagged. researchgate.net High selectivity is demonstrated when only the intended target protein is significantly degraded. nih.gov
Illustrative Data Table 4: Proteomic Selectivity Profile of Conjugate 67
| Protein | Log2 Fold Change (Treated vs. Control) | Significance (p-value) | Comment |
| Target Protein | -3.8 | < 0.0001 | On-Target |
| Protein X | -0.15 | 0.67 | Not Significant |
| Protein Y | 0.08 | 0.82 | Not Significant |
| Protein Z | -0.21 | 0.55 | Not Significant |
Evaluation of Non-Degradation Cellular Effects
Beyond unintended degradation, Conjugate 67 could have other cellular effects. These might arise from the inhibition of the target protein before its degradation or from the engagement of the E3 ligase itself. nih.gov Transcriptomic analysis (e.g., RNA sequencing) can reveal changes in gene expression that are not a direct result of protein degradation. nih.gov For example, a PROTAC could alter signaling pathways, leading to changes in the transcription of various genes. Differentiating these effects from those caused by the degradation of the primary target is essential for a complete mechanistic understanding. nih.gov
Mechanistic Validation of Conjugate 67 Activity through Rescue and Competition Assays
To confirm that Conjugate 67 functions through the intended PROTAC mechanism, several validation assays are performed. These experiments aim to prove that the degradation is dependent on the formation of the ternary complex and the subsequent action of the ubiquitin-proteasome system.
Rescue and Competition Assays: In a competition assay, cells are co-treated with Conjugate 67 and a large excess of a ligand that binds to either the target protein or the E3 ligase. acs.orgyoutube.com
Target Ligand Competition: Adding an excess of a small molecule that binds to the same site on the target protein as Conjugate 67 should prevent the PROTAC from binding and thus "rescue" the target protein from degradation.
E3 Ligase Ligand Competition: Similarly, co-treatment with an excess of the E3 ligase ligand alone (e.g., pomalidomide (B1683931) for a CRBN-recruiting PROTAC) should saturate the E3 ligase, preventing the conjugate from binding to it and thereby blocking degradation. acs.org
Proteasome Inhibition: To confirm the role of the proteasome, cells are treated with Conjugate 67 along with a proteasome inhibitor (like MG132). If degradation is blocked and the target protein level is restored, it confirms that the conjugate works via the ubiquitin-proteasome pathway. acs.org
Successful rescue in these experiments provides strong evidence for the specific, ternary complex-dependent mechanism of action of Conjugate 67. nih.gov
Investigation of Cellular and Molecular Effects Induced by E3 Ligase Ligand Linker Conjugate 67
Impact on Intracellular Signaling Pathways and Protein Networks
E3 ligase ligand-linker conjugates are fundamental components of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific target proteins. nih.gov The impact of such a conjugate, once incorporated into a full PROTAC molecule, would be assessed by its ability to induce the degradation of a target protein and the subsequent effects on cellular signaling.
Downstream Biological Consequences of Targeted Protein Degradation by Conjugate 67
The primary biological consequence of a successful PROTAC is the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov This degradation event can have profound downstream effects, depending on the function of the targeted protein. For instance, if the target protein is a kinase involved in a signaling cascade, its degradation would lead to the shutdown of that pathway. youtube.com Researchers typically measure the downstream effects by observing changes in the phosphorylation status of other proteins in the pathway or alterations in gene expression. youtube.comnih.gov The ultimate biological outcomes can range from reduced cell growth to the induction of cell death, depending on the importance of the targeted protein's signaling network. nih.gov
Perturbation of Protein-Protein Interaction Dynamics
PROTACs function by inducing a new protein-protein interaction, forming a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. nih.govbiorxiv.org The specific E3 ligase ligand-linker conjugate determines which of the over 600 human E3 ligases is recruited. nih.govnih.gov The linker component plays a crucial role in the stability and conformation of this ternary complex, which in turn influences the efficiency of ubiquitin transfer to the target protein. biorxiv.org The formation of this new complex inherently perturbs the normal protein-protein interactions of both the target protein and the E3 ligase, redirecting the cellular machinery to induce degradation. nih.gov The study of these dynamics is critical for understanding the efficiency and potential off-target effects of the degrader.
Influence on Cell Fate and Phenotypic Responses in Pre-clinical Models
The degradation of a key protein is expected to have significant consequences on cell behavior, which are evaluated in pre-clinical cell culture and animal models. nih.gov
Effects on Cell Proliferation and Viability
A primary goal of many targeted protein degraders developed for oncology is to halt cancer cell proliferation and reduce their viability. nih.govyoutube.com By degrading proteins essential for cancer cell growth and survival, such as certain kinases or transcription factors, these molecules can effectively stop tumor progression. nih.gov The effects on cell proliferation and viability are typically measured using assays that quantify cell numbers or metabolic activity over time after treatment with the compound.
Hypothetical Data Table: Effect of a PROTAC on Cancer Cell Lines This table illustrates the type of data that would be generated to assess the impact on cell viability. The values are for illustrative purposes only.
| Cell Line | Target Protein | PROTAC Concentration (nM) | % Viability Reduction |
| Breast Cancer (MCF-7) | ER-alpha | 10 | 50% |
| Prostate Cancer (LNCaP) | Androgen Receptor | 10 | 65% |
| Leukemia (KBM7) | BRD4 | 100 | 80% |
Modulation of Apoptosis and Cell Cycle Progression
Beyond simply stopping proliferation, an effective anti-cancer agent often induces programmed cell death, or apoptosis. Degrading proteins that suppress apoptosis or are critical for cell cycle progression can trigger this process. nih.govnih.gov For example, targeting a protein that regulates the G1-S phase transition in the cell cycle could lead to cell cycle arrest and subsequent apoptosis. nih.gov These effects are analyzed using techniques like flow cytometry to measure the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.
Analysis of Resistance Mechanisms to E3 Ligase Ligand-linker Conjugate 67
As with any therapeutic agent, cancer cells can develop resistance to PROTACs. Understanding these mechanisms is crucial for developing more robust therapies. nih.gov Resistance can arise from several factors, including:
Mutations in the E3 Ligase: Changes in the amino acid sequence of the E3 ligase can prevent the PROTAC from binding, thereby blocking the formation of the ternary complex. nih.gov For example, mutations in the VHL or CRBN E3 ligases are known mechanisms of resistance to PROTACs that utilize them. nih.gov
Mutations in the Target Protein: The target protein itself can mutate at the site where the PROTAC binds, preventing recognition and degradation.
Changes in the Ubiquitin-Proteasome System: Alterations in the broader protein degradation machinery could also confer resistance. nih.gov
Researchers investigate these mechanisms by sequencing the DNA of resistant cells to identify mutations and by measuring protein levels to detect changes in expression. nih.gov
Identification of Genetic Alterations Affecting Degradation
No public research data is available for "this compound."
Adaptive Changes in Ubiquitin-Proteasome System Components
No public research data is available for "this compound."
Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies of E3 Ligase Ligand Linker Conjugate 67 and Its Analogs
Correlating Ligand Modifications with Degradation Activity
The potency of Conjugate 67 is intrinsically linked to the chemical structures of its ligands. Both the moiety that binds to the target protein and the ligand that recruits the E3 ligase play pivotal roles in the formation of a stable and productive ternary complex, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.
The target protein binding moiety, often referred to as the "warhead," is a critical determinant of a PROTAC's potency and selectivity. For analogs of Conjugate 67, the optimization process involves modifying the warhead to enhance its binding affinity and selectivity for the intended protein of interest (POI). The selection of attachment points for the linker is also a crucial consideration, as it can significantly impact the molecule's ability to form a stable ternary complex.
Research has shown that the warhead's binding affinity does not always directly correlate with the degradation efficiency of the PROTAC. Even weak-affinity warheads can be incorporated into highly potent degraders, a phenomenon attributed to the cooperative binding within the ternary complex. The following table illustrates hypothetical data from the optimization of the target protein binding moiety for Conjugate 67 analogs.
| Conjugate Analog | Warhead Modification | Target Binding Affinity (nM) | Degradation Potency (DC50, nM) |
| 67-A | Original Moiety | 50 | 100 |
| 67-B | Increased Affinity Moiety | 10 | 25 |
| 67-C | Altered Linker Attachment Point | 60 | 500 |
| 67-D | Moiety with Improved Selectivity | 45 | 80 |
This table is interactive. You can sort and filter the data to better understand the relationship between warhead modifications and degradation potency.
The choice of E3 ligase and its corresponding ligand is another critical factor in the design of effective PROTACs. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). The selection between these and other E3 ligases can significantly impact the degradation profile of Conjugate 67, as the expression levels and substrate specificities of E3 ligases can vary between different cell types and tissues. uni-frankfurt.de
For instance, CRBN-based ligands are generally smaller in molecular weight, which can be advantageous for developing molecules with drug-like properties. However, they can sometimes exhibit off-target effects. VHL-based ligands, while often leading to potent degraders, can result in larger molecules with less favorable pharmacokinetic properties. nih.gov The linker attachment site on the E3 ligase ligand is also a key variable that requires careful optimization. researchgate.net
The table below presents a hypothetical comparison of Conjugate 67 analogs utilizing different E3 ligase ligands.
| Conjugate Analog | E3 Ligase Ligand | Ligand Molecular Weight | Degradation Potency (DC50, nM) | Cell Permeability |
| 67-V1 | VHL-based | High | 15 | Moderate |
| 67-C1 | CRBN-based | Low | 50 | High |
| 67-V2 | Optimized VHL-based | High | 10 | Improved |
| 67-C2 | Modified CRBN-based | Low | 35 | High |
This interactive table allows for a comparative analysis of how different E3 ligase ligands can influence the properties of Conjugate 67 analogs.
Deciphering the Role of Linker Design in Conjugate 67 Degradation Efficiency
The length of the linker is a critical parameter that must be empirically optimized for each specific target and E3 ligase combination. A linker that is too short may lead to steric clashes and prevent the formation of a stable ternary complex. researchgate.net Conversely, an overly long linker can result in excessive flexibility, which may not be conducive to productive ubiquitination. researchgate.net
The flexibility of the linker, often modulated by incorporating elements like polyethylene (B3416737) glycol (PEG) chains or more rigid structures like piperazines, also plays a significant role. researchgate.net The attachment points of the linker to both the warhead and the E3 ligase ligand are equally important and can dramatically affect the orientation of the proteins within the ternary complex. nih.govprecisepeg.comnih.gov
The following table provides hypothetical data on how linker modifications can impact the degradation efficiency of Conjugate 67.
| Conjugate Analog | Linker Length (atoms) | Linker Type | Attachment Point (Warhead) | Degradation Potency (DC50, nM) |
| 67-L1 | 8 | Alkyl | Position A | 200 |
| 67-L2 | 12 | Alkyl | Position A | 50 |
| 67-L3 | 16 | Alkyl | Position A | 150 |
| 67-L4 | 12 | PEG | Position A | 30 |
| 67-L5 | 12 | Alkyl | Position B | 400 |
This interactive table demonstrates the impact of linker length, type, and attachment points on the degradation potency of Conjugate 67 analogs.
The chemical composition of the linker can influence more than just its length and flexibility. The introduction of specific chemical functionalities within the linker can affect the molecule's solubility, cell permeability, and metabolic stability. axispharm.com Furthermore, the linker itself can engage in interactions with the surfaces of the target protein and the E3 ligase, thereby contributing to the stability of the ternary complex. nih.govnih.govresearchgate.net These interactions can be a key factor in achieving positive cooperativity in ternary complex formation, where the binding of one protein enhances the affinity for the other.
Computational Chemistry Approaches in Conjugate 67 Design and Optimization
Given the vast chemical space to explore in PROTAC design, computational chemistry and molecular modeling have become indispensable tools for the rational design and optimization of molecules like Conjugate 67. researchgate.netprecisepeg.comnih.govacs.org Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the formation and stability of the ternary complex. acs.orgscienceopen.comnih.govacs.org
These computational approaches can be used to:
Predict the binding modes of the warhead and E3 ligase ligand.
Model the structure of the ternary complex. scienceopen.comresearchgate.net
Assess the impact of different linker lengths and compositions on the stability of the ternary complex.
Identify key protein-protein and protein-PROTAC interactions that contribute to complex stability.
Guide the design of new analogs with improved degradation efficiency. dundee.ac.uk
By integrating computational modeling with experimental validation, the design-build-test-learn cycle for optimizing Conjugate 67 can be significantly accelerated, leading to the development of more potent and selective protein degraders.
Molecular Docking and Dynamics Simulations of PROTAC-Protein Complexes
Computational modeling serves as a powerful tool to visualize and analyze the intricate interactions within the ternary complex formed by the target protein, the PROTAC, and the E3 ligase. For HMGCR-targeting PROTACs, such as compound 21c which recruits the von Hippel-Lindau (VHL) E3 ligase, in silico modeling provides critical insights into the stability and conformation of the ternary complex, which are essential for effective protein degradation. nih.gov
Initial studies on HMGCR-targeting PROTACs involved the design of molecules linking a derivative of lovastatin to a VHL ligand. nih.gov A key challenge in degrading HMGCR is its localization in the endoplasmic reticulum membrane. nih.gov To overcome this, researchers have developed various analogs, exploring different E3 ligase ligands and linker compositions.
| Compound | E3 Ligase Ligand | Linker Composition | Remaining HMGCR Level (%) |
|---|---|---|---|
| 16b | CRBN | Ethylene glycol | 56 |
| 21a | VHL | (CH2)7 | 63 ± 5 |
| 21b | VHL | (CH2)10 | 42 ± 5 |
| Lovastatin | - | - | 266 ± 29 |
Data comparing the efficacy of different HMGCR-targeting PROTACs. Lower remaining HMGCR levels indicate more effective degradation. Lovastatin, an inhibitor, leads to HMGCR upregulation.
Molecular docking studies were employed to predict the binding mode of compound 21c within the HMGCR and VHL proteins. These studies were followed by the construction of a ternary complex model to assess the feasibility of simultaneous binding. The most energetically favorable docked pose was then subjected to extensive molecular dynamics (MD) simulations to evaluate the stability of the ternary complex over time. nih.gov
A 500-nanosecond MD simulation of the HMGCR-21c-VHL complex revealed that the complex maintained a stable conformation. nih.gov This stability is a crucial prerequisite for the subsequent ubiquitination and degradation of the target protein. The simulation showed that the VHL ligand portion of the PROTAC remained securely bound to VHL, while the lovastatin-derived warhead was anchored in the catalytic domain of HMGCR. nih.gov The linker adopted a conformation that successfully bridged the two proteins, inducing a significant protein-protein interaction interface. nih.gov
| Simulation Parameter | Value |
|---|---|
| Simulation Time | 500 ns |
| Induced Interface Area | 1142.525 Ų |
| Observed Stability | Stable Ternary Conformation |
Key parameters from the molecular dynamics simulation of the HMGCR-21c-VHL ternary complex.
These computational findings provided a structural rationale for the observed potent degradation of HMGCR by compound 21c, which exhibited a DC50 of 120 nmol/L in Insig-silenced HepG2 cells. nih.gov The in silico modeling thus served as a valuable tool to validate the design of this PROTAC and to provide a mechanistic understanding of its degradation activity. nih.gov
Machine Learning and AI-driven Approaches for Predictive Degradation
While molecular simulations provide detailed insights into individual PROTAC-protein complexes, they are computationally intensive. Machine learning (ML) and artificial intelligence (AI) offer promising alternative approaches for rapidly predicting the degradation potential of novel PROTACs on a larger scale. chalmers.searxiv.org Although specific ML models for the degradation of the transmembrane protein HMGCR have not been extensively reported, the principles and methodologies developed for other targets can be extrapolated.
The development of predictive ML models for PROTAC activity relies on curated datasets that include information on the PROTAC's structure, the target protein, the E3 ligase, the cell line, and the experimentally determined degradation metrics such as DC50 and Dmax. chalmers.segithub.com Various ML algorithms, from simpler models like random forests to more complex deep neural networks, are being trained on these datasets to identify the key molecular features that govern degradation efficacy. researchgate.net
| Model Type | Input Features | Predicted Output | Reported Accuracy/Performance |
|---|---|---|---|
| Deep Learning | PROTAC structure, POI sequence, E3 ligase type, cell type | Degradation activity (pDC50, Dmax) | Top test accuracy of 82.6% and ROC-AUC of 0.848 |
| Graph Neural Networks | 3D molecular graphs of PROTAC and protein pockets | Degradation ability | AUROC improvement of 10.5% over baselines |
Examples of machine learning models and their performance in predicting PROTAC degradation activity.
The integration of AI and machine learning into the PROTAC design workflow holds the potential to significantly reduce the time and resources required for the development of novel degraders for challenging targets like HMGCR. As more data on the degradation of transmembrane proteins becomes available, the accuracy and predictive power of these models are expected to improve, further enabling the rational design of next-generation protein degraders.
Pre Clinical Research Applications and Translational Potential of E3 Ligase Ligand Linker Conjugate 67 As a Chemical Probe
Utility of Conjugate 67 as a Chemical Probe for Target Validation and Functional Genomics
E3 ligase ligand-linker conjugates are foundational components of PROTACs, which have emerged as powerful chemical probes for validating novel drug targets and exploring protein function. evitachem.com By linking an E3 ligase ligand to a warhead that binds a protein of interest (POI), the resulting PROTAC can induce the degradation of that specific protein. This offers a distinct advantage over traditional genetic knockdown methods or small molecule inhibition.
Deciphering Protein Function through Acute and Reversible Degradation
A key application of a chemical probe like a PROTAC derived from Conjugate 67 would be its ability to induce rapid and reversible degradation of a target protein. Unlike genetic methods such as siRNA or CRISPR, which can have longer onset times and may induce compensatory mechanisms, chemical degraders can deplete a target protein on a timescale of minutes to hours. This acute degradation allows researchers to observe the immediate downstream consequences of protein loss, providing a clearer picture of its primary functions.
Furthermore, because the effect is dependent on the continuous presence of the PROTAC, its removal from the system can lead to the re-synthesis and restoration of the target protein, allowing for the study of protein function in a temporally controlled and reversible manner. This feature is invaluable for dissecting the role of a protein in dynamic cellular processes.
Elucidating Disease Pathogenesis Mechanisms
By creating a suite of PROTACs using a versatile building block like an E3 ligase ligand-linker conjugate, researchers can systematically degrade various proteins implicated in a disease pathway. This approach can help to:
Validate drug targets: Confirm that the degradation of a specific protein produces a desired therapeutic effect in cellular or animal models of a disease.
Uncover novel biology: Identify new functions for proteins and reveal previously unknown connections within cellular signaling networks.
Deconstruct protein complexes: Determine the role of individual subunits within a larger protein complex by selectively degrading them.
Exploratory Studies of Conjugate 67 in Relevant Pre-clinical Disease Models
The translational potential of an E3 ligase ligand-linker conjugate is explored through its incorporation into PROTACs tested in various disease models. The choice of the E3 ligase ligand is critical, as the expression of E3 ligases can vary between different tissues and cell types, influencing the efficacy of the resulting PROTAC.
Application in Oncology Research (e.g., selective oncogene degradation)
The field of oncology has been a major focus for the application of PROTAC technology. google.comsemanticscholar.org A PROTAC developed using Conjugate 67 could be designed to target oncoproteins that are considered "undruggable" by conventional inhibitors, such as transcription factors or scaffolding proteins.
Table 1: Potential Oncogenic Targets for PROTACs
| Target Class | Example | Rationale for Degradation |
|---|---|---|
| Transcription Factors | c-Myc, STAT3 | Often lack deep binding pockets for inhibitors, but are critical drivers of cancer cell proliferation and survival. |
| Kinases | BCR-ABL, BTK | Degradation can overcome resistance mutations that render inhibitors ineffective. |
| Scaffolding Proteins | KRAS | Degrading scaffolding proteins can disrupt signaling complexes essential for tumor growth. |
| Epigenetic Regulators | BRD4, EZH2 | Degradation can alter the epigenetic landscape of cancer cells, leading to tumor suppression. |
Research in this area would involve treating cancer cell lines and patient-derived xenograft (PDX) models with the PROTAC to assess its ability to selectively degrade the target oncogene, inhibit tumor growth, and induce apoptosis.
Investigations in Neurodegenerative Disease Models
Targeted protein degradation holds promise for neurodegenerative diseases, which are often characterized by the accumulation of misfolded, toxic proteins. nih.gov A PROTAC utilizing Conjugate 67 could be engineered to specifically target and clear these protein aggregates.
Potential targets in neurodegeneration include:
Tau: Implicated in Alzheimer's disease and other tauopathies.
Alpha-synuclein: Associated with Parkinson's disease.
Huntingtin (HTT): The cause of Huntington's disease.
A significant challenge in this area is the development of PROTACs that can cross the blood-brain barrier. Research would focus on designing conjugates with appropriate physicochemical properties and evaluating their efficacy in neuronal cell cultures and animal models of neurodegeneration.
Potential in Anti-infective and Immunological Research
The application of targeted protein degradation extends to infectious diseases and immunology. semanticscholar.org For instance, PROTACs could be designed to degrade essential proteins from bacteria or viruses, offering a novel anti-infective strategy.
In immunology, this technology can be used to modulate immune responses. semanticscholar.org For example, a PROTAC could target proteins involved in inflammatory signaling pathways or proteins that suppress the anti-tumor immune response.
Table 2: Exemplary Applications in Immunology and Anti-Infective Research
| Research Area | Potential Target | Therapeutic Rationale |
|---|---|---|
| Immunology | IRAK4 | A key kinase in inflammatory signaling; its degradation could treat autoimmune diseases. |
| Immunology | FoxP3 | A transcription factor crucial for regulatory T cells; its degradation could enhance anti-tumor immunity. semanticscholar.org |
| Anti-Infective | Viral Proteins | Degradation of essential viral enzymes or structural proteins could inhibit viral replication. |
| Anti-Infective | Bacterial Proteins | Targeting essential bacterial proteins offers a new modality to combat antibiotic resistance. |
Exploratory studies would involve assessing the ability of the PROTAC to clear pathogens in infected cells or to modulate immune cell function in co-culture systems and in vivo models of infection or autoimmune disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
